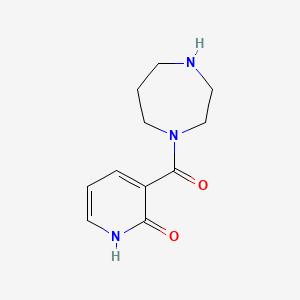

3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol

Vue d'ensemble

Description

3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is characterized by the presence of a diazepane ring attached to a pyridin-2-ol moiety through a carbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol typically involves the reaction of 2-hydroxypyridine with 1,4-diazepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(1,4-diazepane-1-carbonyl)pyridin-2-one.

Reduction: Formation of this compound alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers, particularly those with MTAP deletions. The compound has been shown to disrupt the PRMT5-substrate adaptor protein interactions, leading to reduced substrate methylation and inhibiting cancer cell growth .

Case Study: Inhibition of PRMT5

- Objective : To evaluate the efficacy of this compound in inhibiting PRMT5.

- Methodology : High-throughput screening of compound libraries identified this compound as a lead inhibitor.

- Results : The compound demonstrated an IC value of approximately 12 μM against PRMT5, indicating significant potency .

| Compound | IC (μM) | Solubility (μM) |

|---|---|---|

| This compound | 12 | 1.2 |

2. Neuroprotective Effects

Research indicates that derivatives of pyridine compounds can exhibit neuroprotective properties. The incorporation of a diazepane moiety may enhance blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps including carbonyl amine condensation followed by reductive amination. Variations in the synthesis can lead to different derivatives with tailored pharmacological profiles.

| Synthesis Step | Description |

|---|---|

| Step 1 | Carbonyl amine condensation with appropriate aldehydes |

| Step 2 | Reductive amination using sodium borohydride |

Activité Biologique

3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.

Synthesis

The compound can be synthesized through various methods involving diazepane derivatives and pyridine scaffolds. The synthesis typically involves carbonyl amine condensation followed by reductive amination processes. For instance, the synthesis may start from 1,4-diazepane derivatives, which are then reacted with appropriate carbonyl compounds to form the desired product. This method allows for the introduction of functional groups that can enhance biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains and fungi. The compound's mechanism appears to involve interference with microbial enzymes or receptor sites critical for their survival and proliferation.

- Antifungal Activity : In vitro assays have shown that this compound exhibits notable antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for antifungal drug development .

- Antibacterial Activity : The compound has also demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Cytotoxicity

The cytotoxicity of this compound has been evaluated using various cell lines, including Vero cells. The results indicate that the compound possesses minimal cytotoxic effects at higher concentrations (IC50 values exceeding 375 μM), suggesting a favorable safety profile for further development .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors :

- Enzyme Inhibition : In silico studies have suggested that the compound may act as an inhibitor of key enzymes involved in microbial metabolism, such as DprE1 (Decaprenylphosphoryl-β-D-ribofuranose oxidase), which is crucial for mycobacterial cell wall biosynthesis .

- Receptor Binding : The compound's structural features allow it to bind effectively to various biological receptors, potentially modulating signaling pathways related to inflammation or cell proliferation .

Case Studies

Several case studies have reported on the effectiveness of this compound in preclinical models:

- In Vivo Efficacy : In animal models infected with Cryptosporidium, the compound showed promising results in reducing parasite load and improving clinical outcomes .

- Combination Therapies : Studies exploring its use in combination with existing antibiotics have indicated synergistic effects, enhancing overall antimicrobial efficacy while reducing required dosages of traditional therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antifungal | Candida albicans | Significant growth inhibition | MIC < 10 μg/mL |

| Antibacterial | Escherichia coli | Growth inhibition | MIC < 20 μg/mL |

| Cytotoxicity | Vero cells | Minimal cytotoxicity | IC50 > 375 μM |

| In Vivo Efficacy | Cryptosporidium | Reduced parasite load | Not specified |

Propriétés

IUPAC Name |

3-(1,4-diazepane-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10-9(3-1-5-13-10)11(16)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGIKDPHVCPEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.